molecular formula C6H14N2 B171016 [(2R)-piperidin-2-yl]methanamine CAS No. 111478-74-1

[(2R)-piperidin-2-yl]methanamine

Cat. No.: B171016
CAS No.: 111478-74-1
M. Wt: 114.19 g/mol
InChI Key: RHPBLLCTOLJFPH-ZCFIWIBFSA-N
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Description

Significance of Chirality in Chemical Transformations and Molecular Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. This principle of molecular recognition, where a chiral molecule selectively interacts with another, is the basis for the stereospecificity of many biological processes and the targeted action of numerous drugs. tcichemicals.com

In chemical transformations, chirality plays a crucial role in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment, influencing the stereochemical outcome of a reaction. Chiral amines are frequently employed in these roles, acting as organocatalysts or as directing groups to control the formation of new stereocenters. d-nb.info

Overview of Piperidine (B6355638) Scaffold as a Core Structure in Synthetic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. mdpi.com Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the ability to cross cell membranes. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, influencing how the molecule interacts with its biological target. uni-regensburg.de

The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed for their construction. These methods range from the hydrogenation of pyridine (B92270) derivatives to more complex multi-component reactions and cyclization strategies. mdpi.com The ability to introduce substituents at various positions on the piperidine ring with defined stereochemistry is critical for the development of new therapeutic agents. researchgate.net

Unique Stereochemical and Chemical Properties of [(2R)-piperidin-2-yl]methanamine

This compound, also known as (R)-2-(aminomethyl)piperidine, is a chiral diamine that possesses a unique combination of structural features. The presence of a stereocenter at the 2-position of the piperidine ring, coupled with a primary amine on the adjacent methyl group, makes it a valuable and versatile building block in asymmetric synthesis.

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis starting from chiral precursors like (R)-lysine. researchgate.net One established method involves the stereoselective formation of an aziridinium (B1262131) intermediate from (R)-lysine, which then undergoes intramolecular ring-opening to form the piperidine ring with the desired stereochemistry. researchgate.net

The chemical properties of this compound are dictated by its two amine groups. The secondary amine within the piperidine ring and the primary exocyclic amine exhibit different basicities and nucleophilicities, allowing for selective functionalization. The molecule is stable under normal conditions but will react with strong oxidizing agents. enamine.net

The stereochemistry of the molecule is defined by the (R)-configuration at the C2 position. This fixed stereocenter influences the conformational preference of the piperidine ring and the spatial orientation of the aminomethyl group. In its most stable chair conformation, the aminomethyl group will preferentially occupy an equatorial position to minimize steric interactions. This defined three-dimensional structure is crucial for its application as a chiral ligand or auxiliary, where it can effectively transfer its stereochemical information to other molecules during a chemical reaction.

Below are tables summarizing some of the key properties and synthetic details of this compound and its racemic form.

Table 1: Physicochemical Properties of (Aminomethyl)piperidine

PropertyValueSource
Synonyms (RS)-1-(Piperidin-2-yl)methanamine, 2-Piperidinemethanamine sigmaaldrich.com
Molecular Formula C₆H₁₄N₂ sigmaaldrich.com
Molecular Weight 114.19 g/mol sigmaaldrich.com
Appearance Liquid edqm.eu
Density 0.9406 g/mL at 25 °C (racemic) sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.4854 (racemic) sigmaaldrich.comsigmaaldrich.com
Flash Point 68.3 °C (154.9 °F) (racemic) sigmaaldrich.com

Table 2: Properties of this compound dihydrochloride

PropertyValueSource
Molecular Formula C₆H₁₆Cl₂N₂ enamine.net
Molecular Weight 187.11 g/mol enamine.net
Chemical Stability Stable under specified storage temperature enamine.net
Incompatible Materials Strong oxidizing agents enamine.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPBLLCTOLJFPH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for 2r Piperidin 2 Yl Methanamine

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful and efficient means to generate enantiomerically enriched products from prochiral substrates. For the synthesis of [(2R)-piperidin-2-yl]methanamine, several catalytic strategies have been successfully implemented, including asymmetric hydrogenation, enantioselective reductive amination, and organocatalytic methods.

Asymmetric Hydrogenation of Pyridine (B92270) and Pyridinium (B92312) Precursors

The asymmetric hydrogenation of pyridine and its derivatives is a direct and atom-economical route to chiral piperidines. acs.org This approach typically involves the use of transition metal catalysts, such as rhodium, ruthenium, and iridium, in combination with chiral ligands to induce enantioselectivity. mdpi.comajchem-b.com

The hydrogenation of pyridinium salts, in particular, has proven to be an effective strategy. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully employed in the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com The reaction proceeds through an outer-sphere dissociative mechanism, yielding the desired piperidine (B6355638) derivatives with high enantioselectivity. mdpi.com Rhodium complexes, such as those with ferrocene-based ligands, have also been utilized for the double reduction of pyridine derivatives. mdpi.com

A key challenge in the hydrogenation of nitrogen-containing heterocycles is the potential for catalyst deactivation due to the coordinating ability of the nitrogen atom. acs.org Despite this, significant progress has been made in developing robust catalytic systems capable of achieving high conversions and enantiomeric excesses.

Table 1: Examples of Asymmetric Hydrogenation of Pyridine Precursors

Catalyst/LigandSubstrateProductEnantiomeric Excess (ee)Reference
Iridium(I)/P,N-Ligand2-Substituted Pyridinium SaltChiral PiperidineHigh mdpi.com
Rhodium(I)/Ferrocene LigandPyridine DerivativeChiral PiperidineNot Specified mdpi.com
Ruthenium(II) ComplexPyridine DerivativeAminofluoropiperidineHigh mdpi.com

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination provides another versatile route to chiral amines, including this compound. This method involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced.

Iron-catalyzed reductive amination has been shown to be an efficient method for the preparation of piperidines. mdpi.com In this process, phenylsilane (B129415) plays a crucial role in promoting the formation and reduction of the imine intermediate, initiating cyclization, and reducing the subsequent piperidinone intermediate. mdpi.com

Furthermore, the intramolecular amination of organoboronates has been developed as a strategy for constructing piperidine rings. mdpi.com This reaction proceeds via the formation of a nitrogen-boron bond followed by a 1,2-metalate shift within the boron-intermediate. mdpi.com

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov For the synthesis of 2-substituted piperidines, organocatalytic approaches often utilize chiral amines or acids to catalyze the enantioselective formation of key intermediates.

A biomimetic approach using proline as a catalyst has been developed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excesses. nih.gov This method mimics natural biosynthetic pathways and can be performed without the need for protecting groups. nih.gov

Another strategy involves the enantioselective [4+2] cycloaddition (aza-Diels-Alder reaction) of imines with dienes, catalyzed by a chiral Brønsted acid. This reaction provides access to functionalized 2-substituted piperidines with good to excellent stereocontrol. researchgate.net

Chiral Pool Synthesis from Natural or Readily Available Enantiopure Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

Derivation from Amino Acids (e.g., Lysine)

The amino acid L-lysine is a common and effective starting material for the synthesis of L-pipecolic acid, a precursor to this compound. researchgate.net One biocatalytic approach involves the oxidative deamination of L-lysine using L-lysine α-oxidase, which leads to an intermediate that spontaneously cyclizes to form a cyclic imine. researchgate.net This imine is then reduced by Δ1-piperideine-2-carboxylate reductase to yield L-pipecolic acid with high enantiomeric excess. researchgate.net

Transformations of Chiral Lactones or Amines

Chiral lactones and amines also serve as valuable precursors in chiral pool synthesis. For instance, enantiopure p-toluenesulfinimines, derived from the condensation of p-toluenesulfinamide with aldehydes or ketones, are versatile chiral building blocks for the asymmetric synthesis of piperidines and other alkaloids. temple.edu The key step in such syntheses often involves the stereoselective construction of the piperidine ring through methods like acid-catalyzed intramolecular Mannich cyclization. temple.edu

Chemoenzymatic Pathways for Stereoselective Production

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of biocatalysis with the broad reaction scope of traditional organic chemistry. mdpi.comresearchgate.net These multi-step pathways are powerful tools for the efficient and stereoselective production of chiral compounds like this compound. mdpi.com

A common chemoenzymatic strategy for producing chiral amines involves the asymmetric reduction of a prochiral precursor, such as a cyclic imine, using an enzyme. Imine reductases (IREDs) are a class of enzymes that can catalyze the reduction of imines to amines with high enantioselectivity. mdpi.com A plausible route could start with a chemically synthesized piperidine-based precursor containing an imine or ketone functional group. This intermediate would then be subjected to an enzymatic reduction or reductive amination step.

For example, a ketone precursor could be converted to the target amine using a transaminase (TAm) enzyme. This one-step reaction forms the amine and sets the stereocenter with high fidelity. mdpi.com Following the key enzymatic step, further chemical modifications can be performed to yield the final product. This combination of chemical and enzymatic steps often leads to shorter, more efficient, and more sustainable synthetic routes compared to purely chemical approaches. uni-graz.at

Table 3: Hypothetical Chemoenzymatic Route to this compound

StepTransformationCatalyst/ReagentReaction Type
1 Synthesis of 2-cyanopiperidineChemical reagentsChemical
2 Reduction of nitrile to iminee.g., DIBAL-H (controlled)Chemical
3 Asymmetric reduction of imineImine Reductase (IRED) + CofactorEnzymatic
4 Deprotection (if needed)Acid/Base or HydrogenolysisChemical

Applications of 2r Piperidin 2 Yl Methanamine in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Derivatives of [(2R)-piperidin-2-yl]methanamine are extensively used to create bidentate and tridentate ligands for various transition metals. By modifying the primary and secondary amine groups, ligands with tailored steric and electronic properties can be synthesized, which in turn coordinate to metal centers like iridium, ruthenium, and palladium to form highly effective asymmetric catalysts.

Iridium-catalyzed asymmetric hydrogenation (AH) is a powerful method for the synthesis of chiral molecules, particularly for substrates that are challenging for other metals. ajchem-b.comajchem-b.com Chiral diamine and P,N-ligands are frequently employed to induce enantioselectivity. ajchem-b.comwikipedia.org Iridium catalysts bearing ligands derived from chiral diamines have demonstrated high efficiency in the asymmetric transfer hydrogenation (ATH) and hydrogenation of various functionalized ketones and imines. nih.govacs.orgnih.govchinesechemsoc.org

For instance, polymeric chiral diamine ligands have been developed, and their iridium complexes serve as efficient and recyclable catalysts for the ATH of functionalized ketones. nih.govacs.orgnih.gov These systems can achieve excellent enantioselectivities (up to 99% ee) and high total turnover numbers (TONs), making them suitable for industrial applications. nih.govacs.org The effectiveness of these catalysts relies on the precise chiral environment created by the diamine ligand around the iridium center.

Research into iridium catalysts with spiro phosphine-amine-phosphine (SpiroPNP) ligands has shown excellent performance in the asymmetric hydrogenation of dialkyl ketones and imines. chinesechemsoc.org The success of these reactions often depends on creating a crowded and narrow chiral pocket around the metal, a feature that can be engineered using building blocks like this compound. The hydrogenation of N-2,4,6-trimethylbenzenesulfonyl-protected hexane-2-imine, for example, highlights the importance of catalyst structure in achieving high enantioselectivity. chinesechemsoc.org

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with Polymeric Diamine Ligands The following table is a representative example based on findings for iridium-polydiamine catalysts and is intended to illustrate typical results in this field.

Entry Substrate (Ketone) Product (Alcohol) Conversion (%) ee (%)
1 Acetophenone 1-Phenylethan-1-ol >99 98
2 1-(Naphthalen-2-yl)ethan-1-one 1-(Naphthalen-2-yl)ethan-1-ol >99 97
3 1-(Thiophen-2-yl)ethan-1-one 1-(Thiophen-2-yl)ethan-1-ol >99 99

Ruthenium complexes are among the most versatile catalysts for asymmetric hydrogenation. ajchem-b.com Chiral diamine ligands, particularly N-sulfonylated 1,2-diamines, in complex with ruthenium, are highly effective for the asymmetric transfer hydrogenation of ketones and imines, proceeding through the formation of chiral amido and amine hydrido metal species. ajchem-b.comwikipedia.org

The development of Ru(II) catalysts bearing both a chiral N-heterocyclic carbene (NHC) and a chiral diamine ligand has expanded the scope of these transformations. nih.govacs.org These well-defined, air- and moisture-stable precatalysts have proven effective in the asymmetric hydrogenation of isocoumarins, benzothiophene (B83047) 1,1-dioxides, and various ketones. nih.govacs.org For example, various benzo-fused cyclic ketones can be hydrogenated to their corresponding chiral alcohols with high enantiomeric ratios using these Ru(II)-NHC-diamine complexes. nih.gov

Furthermore, the asymmetric hydrogenation of N-heteroarenes, such as terpyridine-type compounds, has been successfully achieved using chiral diamine-Ru catalysts. bohrium.com This provides direct access to valuable chiral tridentate nitrogen ligands, which can then be used in other catalytic processes. bohrium.com The choice of solvent and the specific structure of the diamine and its substituents have been shown to significantly impact both the reactivity and stereoselectivity of these hydrogenations. bohrium.com

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with Chiral Ru(II)-NHC-Diamine Catalysts This table presents illustrative data based on reported results for Ru(II)-NHC-diamine complexes.

Entry Substrate (Ketone) Catalyst Product ee (%)
1 Acetophenone C4 (R)-1-Phenylethan-1-ol 90
2 1-(Thiophen-2-yl)ethan-1-one C4 (R)-1-(Thiophen-2-yl)ethan-1-ol 92
3 2,3-Dihydro-1H-inden-1-one C4 (S)-2,3-Dihydro-1H-inden-1-ol 98

Palladium catalysis is a cornerstone of modern organic synthesis, and the use of chiral ligands enables a wide array of enantioselective transformations. nih.govacs.org Ligands derived from the this compound scaffold can be employed in palladium-catalyzed processes such as allylic amination and C-H activation/annulation reactions. nih.govnih.govmdpi.com

For example, palladium-catalyzed asymmetric allylic amination (AAA) is a powerful tool for constructing C-N bonds. nih.govacs.org The combination of a palladium precursor, such as Pd₂(dba)₃, with a chiral diamine ligand facilitates the enantioselective synthesis of allylic amines from substrates like allylic carbonates and amine nucleophiles. nih.gov The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand.

In the field of C-H activation, palladium catalysts paired with mono-N-protected amino acids (MPAAs) as chiral ligands have been used for the enantioselective C-H activation/[4+1] annulation of diarylmethyltriflamides with olefins to produce chiral cis-1,3-disubstituted isoindolines. nih.gov While not directly using a piperidine-based ligand, this illustrates a strategy where chiral amine derivatives control stereochemistry in palladium catalysis. A more direct application involves the palladium-catalyzed oxidative annulation of alkyl amides and dienes, where C(sp³)-H bond activation is a key step, leading to piperidine (B6355638) synthesis. mdpi.com

Beyond the platinum-group metals, derivatives of this compound can serve as ligands in asymmetric reactions catalyzed by other transition metals, such as copper and nickel. These metals offer alternative reactivity and are often more abundant and cost-effective.

Copper-catalyzed asymmetric reactions have gained significant traction for the formation of C-C and C-heteroatom bonds. beilstein-journals.org For instance, the copper-catalyzed asymmetric carboboronation of allenes with aldimines and diboron (B99234) reagents, enabled by a chiral ANIPE-based ligand, provides efficient access to chiral homoallylic amines bearing two adjacent stereocenters. sioc-journal.cn Similarly, copper(I)-catalyzed radical enantioselective cyclization of β-lactams bearing an alkene residue has been used to form piperidine rings. mdpi.com

Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for forming C(sp³)-C(sp³) bonds from readily available alkyl halides. wisc.edunih.gov The use of chiral ligands, often redox-active nitrogen-based ligands, is crucial for achieving enantioselectivity in these transformations. chemrxiv.org These ligands facilitate the key steps of radical capture and reductive elimination at the nickel center. chemrxiv.org The structural rigidity and chirality of the piperidine framework make its derivatives promising candidates for ligands in such nickel-catalyzed enantioconvergent cross-electrophile couplings.

As an Organocatalyst in Stereoselective Transformations

The this compound structure is a common feature in bifunctional organocatalysts, where the primary and secondary amine groups work in concert to activate substrates. mdpi.combeilstein-journals.org By attaching a hydrogen-bond donor moiety (like a thiourea) to the primary amine, a powerful bifunctional catalyst is created. The secondary amine of the piperidine ring can act as a Brønsted base or form an enamine/iminium ion, while the thiourea (B124793) group activates the electrophile through hydrogen bonding.

The asymmetric aldol (B89426) and Michael addition reactions are fundamental C-C bond-forming reactions in organic synthesis. Organocatalysts derived from chiral diamines are highly effective in promoting these reactions with high stereocontrol. uea.ac.ukresearchgate.netmasterorganicchemistry.comdokumen.pub

In the context of the Michael addition, bifunctional thiourea organocatalysts derived from chiral diamines have been widely explored. beilstein-journals.orgresearchgate.net For example, a catalyst incorporating a (1R,2R)-2-(piperidin-1-yl)cyclohexylamine scaffold has been immobilized on a polymer support and used for the enantioselective α-amination of 1,3-dicarbonyl compounds, a reaction mechanistically related to the Michael addition. Cinchona alkaloid-based primary-tertiary diamines, which share a similar functional arrangement with functionalized this compound, have been used to catalyze the intramolecular aza-Michael addition of enone carbamates to yield 2-substituted piperidines with excellent yields and enantioselectivities (up to 99% ee). beilstein-journals.org The presence of an acid co-catalyst often assists in the formation of an iminium ion intermediate, which is key to the catalytic cycle. beilstein-journals.org

For aldol reactions, amine-based organocatalysts are also prevalent. uea.ac.ukuab.cat While direct examples using this compound are less common than those using proline or its derivatives, the underlying principle of enamine catalysis is the same. An azanorbornane-based amino alcohol, a structurally rigid analog, has been reported as an effective organocatalyst for the enantioselective aldol reaction of isatins with ketones, demonstrating the utility of constrained cyclic amine scaffolds in this transformation. pwr.edu.pl

Table 3: Organocatalytic Asymmetric Michael Addition of 4-Nitrophthalimide to Chalcones The following table is a representative example based on findings for cinchona alkaloid-derived primary amine catalysts, which share functional similarities with potential catalysts derived from this compound.

Entry Chalcone (R group) Yield (%) ee (%)
1 Phenyl 98 97
2 4-Chlorophenyl 95 98
3 4-Methoxyphenyl 96 99
4 2-Naphthyl 92 95

Mannich and Related Condensation Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. In its asymmetric variant, organocatalysis has emerged as a powerful tool, and chiral diamines, including derivatives of this compound, have been explored for their potential to induce stereoselectivity. The structural motif of a primary and a secondary amine within the piperidine framework allows for the formation of key intermediates, such as enamines, while the chiral center directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Research into the catalytic activity of this compound has often involved the use of its N-functionalized derivatives. These modifications are intended to fine-tune the steric and electronic properties of the catalyst to enhance reactivity and selectivity. For instance, N-acylated and N-sulfonylated derivatives have been synthesized and evaluated as organocatalysts in asymmetric Mannich reactions.

In a notable study, the catalytic properties of 2,2,2-trifluoro-N-((R)-piperidin-2-ylmethyl)acetamide and 4-methyl-N-((R)-piperidin-2-ylmethyl)benzenesulfonamide were investigated. mdpi.comrsc.org These catalysts, derived from (R)-2-(aminomethyl)piperidine, were demonstrated to be effective in promoting the asymmetric Mannich reaction. The studies revealed that these catalysts could achieve high levels of enantioselectivity, with enantiomeric excesses (ee) reaching up to 86% with a catalyst loading of 20 mol%. mdpi.comrsc.org Furthermore, it was shown that the catalysis could be induced with a lower loading of 5 mol% for the trifluoroacetamide (B147638) derivative, highlighting its efficiency. mdpi.comrsc.org

The general mechanism for this type of organocatalysis involves the reaction of the secondary amine of the piperidine ring with a ketone or aldehyde donor to form a chiral enamine intermediate. The primary amine moiety, often as an amide or sulfonamide, can then participate in directing the electrophile (an imine) through hydrogen bonding, creating a well-organized transition state that leads to the observed stereoselectivity. While proline and its derivatives are more common catalysts for these transformations, these findings indicate that chiral piperidine-based diamines are a viable and promising class of catalysts for inducing asymmetry in Mannich and related condensation reactions. nih.govnih.gov

Table 1: Performance of this compound Derivatives in Asymmetric Mannich Reactions Detailed substrate scope, specific yields, and diastereomeric ratios were not fully detailed in the reviewed literature.

CatalystReaction TypeCatalyst Loading (mol%)Max. Enantiomeric Excess (ee)Source(s)
2,2,2-trifluoro-N-((R)-piperidin-2-ylmethyl)acetamideAsymmetric Mannich Reaction5 - 20up to 86% mdpi.comrsc.org
4-methyl-N-((R)-piperidin-2-ylmethyl)benzenesulfonamideAsymmetric Mannich Reaction20up to 86% mdpi.comrsc.org

Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving resources. The development of asymmetric versions of these reactions using organocatalysts is a significant area of research.

A review of the scientific literature reveals that while the piperidine scaffold is a common structural motif in the products of cascade and multicomponent reactions, the specific use of this compound or its simple derivatives as the primary catalyst for these complex transformations is not extensively documented. mdpi.comresearchgate.net Research in this area has often focused on the synthesis of chiral piperidine derivatives through multicomponent strategies rather than their application as catalysts. mdpi.comresearchgate.netrsc.org

However, the broader class of chiral diamine organocatalysts has been successfully employed in various cascade reactions. For example, related pyrrolidine-based diamines, such as (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, have been used to catalyze domino Michael-Michael reactions to produce complex bicyclic products with high stereoselectivity. rsc.org These reactions typically proceed through an iminium-enamine activation pathway, where the chiral secondary amine catalyst activates an α,β-unsaturated aldehyde or ketone. rsc.org This demonstrates the potential of chiral 1,2-diamine structures to facilitate complex reaction sequences.

Similarly, palladium-catalyzed asymmetric cascade reactions have been developed to generate chiral piperidine-containing amino acid derivatives, though these systems rely on a metal catalyst in conjunction with a chiral phosphine (B1218219) ligand rather than an organocatalyst like this compound. researchgate.netrsc.org There are also examples of bio-organocatalytic cascades that produce 2-substituted piperidines, where an enzyme generates a key intermediate for a subsequent organocatalyzed Mannich reaction, underscoring the modularity of these synthetic approaches. nih.gov

Utilization of 2r Piperidin 2 Yl Methanamine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Heterocyclic Scaffolds

The inherent chirality and dual reactive sites of [(2R)-piperidin-2-yl]methanamine make it an excellent precursor for the assembly of more complex chiral heterocyclic systems. The primary amine and the secondary amine of the piperidine (B6355638) ring can be selectively functionalized to build new ring systems.

A notable example is its use in the synthesis of tridentate Schiff base ligands. tandfonline.comresearchgate.netsci-hub.se Through a condensation reaction with salicylaldehyde, this compound forms the NNO tridentate Schiff base ligand, 2-[(piperidin-2-ylmethylimino)-methyl]-phenol. tandfonline.comresearchgate.net This reaction typically involves refluxing the two components in a 1:1 molar ratio in a solvent such as methanol. tandfonline.comresearchgate.net The resulting ligand, which retains the original chirality, can then be used to form coordination complexes with various metals, effectively creating a larger, well-defined chiral scaffold around a metal center. tandfonline.comresearchgate.net

Table 1: Synthesis of a Chiral Schiff Base Ligand
Reactant 1Reactant 2ProductReaction TypeKey ConditionsReference
This compoundSalicylaldehyde2-[(piperidin-2-ylmethylimino)-methyl]-phenolSchiff Base Condensation1:1 molar ratio, reflux in methanol tandfonline.comresearchgate.net

Synthesis of Enantiopure Amine Derivatives and Analogs

The primary aminomethyl group of this compound is a key handle for elaboration into a wide array of other enantiopure amine derivatives. This transformation is crucial for creating analogs with tailored properties for various applications, including medicinal chemistry.

Research has demonstrated the asymmetric synthesis of a series of 2-(1-aminoalkyl)piperidines starting from a related chiral precursor, (-)-2-cyano-6-phenyloxazolopiperidine. acs.org In this strategic approach, the addition of organolithium reagents to the cyano group generates an intermediate imino bicyclic system. acs.org This intermediate can then be diastereoselectively reduced to yield substituted diamino alcohols. acs.org A similar strategy allows for the synthesis of more complex analogs, such as diphenyl[(2S)-piperidin-2-yl]methanamine. acs.org Other derivatives, for instance, where the primary amine is converted into a ketone, such as in bis[(2R)-piperidin-2-yl]methanone, have also been characterized.

Table 2: Examples of Enantiopure Derivatives from this compound Precursors
Derivative ClassSynthetic StrategyExample ProductReference
2-(1-Aminoalkyl)piperidinesAddition of lithium derivatives to a cyano precursor followed by diastereoselective reduction.Substituted diamino alcohols (e.g., 13a-c) acs.org
Disubstituted AminesAddition of excess PhLi to a cyano precursor.diphenyl[(2S)-piperidin-2-yl]methanamine acs.org
KetonesOxidation of the corresponding diamine precursor.bis[(2R)-piperidin-2-yl]methanone

Incorporation into Advanced Molecular Architectures

The ability to serve as a robust chiral scaffold allows this compound to be incorporated into sophisticated molecular architectures, including organometallic complexes and potential therapeutic agents.

As an extension of its use in forming Schiff base ligands, the resulting 2-[(piperidin-2-ylmethylimino)-methyl]-phenol can chelate metal ions to form well-defined complexes. For example, it reacts with cobalt(II) acetate (B1210297) to yield a [Co(L)₂] complex where the cobalt(II) ion is situated in a distorted octahedral geometry. tandfonline.comresearchgate.net Such structures are of interest for their potential catalytic and biological activities. tandfonline.comsci-hub.se

In the field of drug discovery, piperidine-based scaffolds are crucial. Molecular modeling has been used to design potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro) that incorporate similar building blocks, highlighting the strategic value of the piperidinyl-methanamine motif in creating complex molecules that can interact with specific biological targets.

Table 3: Advanced Architectures Incorporating the Piperidinyl-methanamine Scaffold
Architecture TypeDescriptionExampleReference
Organometallic ComplexFormation of a coordination complex from a Schiff base ligand derived from the parent amine.[Co(L)₂] complex with a distorted octahedral geometry. tandfonline.comresearchgate.net
Bioactive Molecule DesignUse of the scaffold in the computational design of enzyme inhibitors.Potential inhibitors of SARS-CoV-2 papain-like protease.

Precursors for Material Science Applications (e.g., Polymer Additives)

The bifunctional nature of this compound suggests its potential utility in material science, particularly as a precursor for polymer additives. The two amine groups—one primary, one secondary—offer differential reactivity that could be exploited in polymer synthesis or modification. For example, they could act as crosslinking agents or be grafted onto existing polymer chains to introduce specific functionalities, such as chirality or metal-binding sites. While it is categorized as a building block with potential in this area, detailed research studies specifically documenting its application as a polymer additive are not widely available in public literature.

Structural and Conformational Analysis of 2r Piperidin 2 Yl Methanamine and Its Derivatives

Computational Chemistry Investigations

Computational chemistry provides powerful tools to explore the complex conformational space of flexible molecules like [(2R)-piperidin-2-yl]methanamine. Through various theoretical models, researchers can predict stable conformations, estimate energy barriers between them, and analyze electronic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies on Conformation and Energy Landscapes

Density Functional Theory (DFT) has emerged as a robust method for investigating the conformational preferences and energy landscapes of organic molecules. aps.orgethernet.edu.et By calculating the electronic structure, DFT can accurately predict the geometries of different conformers and their relative energies. For piperidine (B6355638) derivatives, DFT studies are crucial for understanding the interplay of steric and electronic effects that govern the ring's puckering and the orientation of substituents.

A detailed analysis of the conformational energy profile can be performed by systematically rotating key dihedral angles and calculating the corresponding energy changes. This approach helps in understanding the energy barriers to conformational interconversion. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, and comparisons with higher-level methods are often performed to validate the chosen level of theory. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mit.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and explore the accessible conformational space. biorxiv.orgnih.gov For this compound and its derivatives, MD simulations can reveal how the molecule samples different conformations in solution or when interacting with a biological target.

These simulations can be performed using either all-atom or coarse-grained models, with the former providing more detailed information at the cost of higher computational expense. biorxiv.org By analyzing the trajectories generated from MD simulations, one can identify the most populated conformational states and the pathways for transitions between them. This information is invaluable for understanding how the flexibility of the piperidine ring and its substituents might influence binding to a receptor or enzyme. nih.gov Enhanced sampling techniques are often employed in MD simulations to overcome high energy barriers and more efficiently explore the conformational landscape. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactive Sites

Quantum chemical calculations, including DFT, are instrumental in determining the electronic properties of this compound and predicting its reactive sites. researchgate.net These calculations provide information on the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. researchgate.net

The analysis of these properties helps in understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, the location of the highest occupied molecular orbital (HOMO) can indicate the site most susceptible to electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) can suggest the site for nucleophilic attack. The calculated atomic charges can reveal the most electropositive and electronegative atoms, providing insights into potential sites for non-covalent interactions, such as hydrogen bonding. science.gov

For this compound, the nitrogen atoms of the piperidine ring and the primary amine are expected to be the most nucleophilic centers. Quantum chemical calculations can quantify the relative nucleophilicity of these sites and how it is influenced by the conformational state of the molecule and the presence of other substituents. This information is critical for designing selective chemical reactions and understanding the molecule's interaction with biological targets. science.gov

Chiroptical Properties and Their Theoretical Foundations

The chirality of this compound gives rise to chiroptical properties, such as optical rotation and circular dichroism (CD), which are sensitive to the molecule's three-dimensional structure. The theoretical prediction of these properties using quantum chemical methods has become an indispensable tool for assigning the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for stereochemical analysis. mdpi.com Theoretical calculations of VCD and ECD spectra for different conformers of this compound can be performed using time-dependent density functional theory (TD-DFT). By comparing the calculated spectra with the experimental ones, it is possible to determine the absolute configuration and the predominant conformation in solution.

The theoretical foundation of these methods lies in the differential interaction of left and right circularly polarized light with a chiral molecule. The sign and intensity of the CD bands are highly dependent on the spatial arrangement of the atoms, making it a "fingerprint" of the molecule's stereochemistry.

Spectroscopic Characterization Methodologies for Stereochemical Assignment

Experimental spectroscopic techniques are essential for validating the computational predictions and providing a complete picture of the structural and stereochemical features of this compound and its derivatives.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. mdpi.com For this compound, advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the connectivity of atoms and their spatial proximity. unimi.it Coupling constants (J-values) obtained from ¹H NMR spectra are particularly valuable for determining the relative stereochemistry and the conformation of the piperidine ring. For example, the magnitude of vicinal proton-proton coupling constants can distinguish between axial and equatorial orientations of substituents.

Circular Dichroism (CD) Spectroscopy: As mentioned earlier, CD spectroscopy is a powerful tool for studying chiral molecules. mdpi.com The experimental CD spectrum of this compound provides a unique signature that can be used for stereochemical assignment by comparison with theoretical calculations. The technique is particularly sensitive to the conformational equilibrium of the molecule in solution.

X-ray Crystallography: X-ray crystallography provides the most definitive and accurate three-dimensional structure of a molecule in the solid state. escholarship.orgdoi.orggoogle.com Obtaining a single crystal of this compound or a suitable derivative allows for the unambiguous determination of its absolute configuration and the precise measurement of bond lengths, bond angles, and torsion angles. This experimental data is invaluable for validating and refining the results from computational studies. While the solid-state conformation may not always be identical to the predominant conformation in solution, it provides a crucial benchmark for theoretical models.

Compound Name Synonyms Molecular Formula Key Characteristics
This compound(R)-2-(Aminomethyl)piperidineC₆H₁₄N₂Chiral piperidine derivative with a primary amine substituent.
(R,R)-1,2-diphenylethylenediamineC₁₄H₁₆N₂Chiral diamine used in the synthesis of metal complexes. researchgate.net
Tris(2-pyridylmethyl)amineTPAC₁₈H₁₈N₄Tripodal ligand used in coordination chemistry. researchgate.net
Computational Method Information Obtained Relevance to this compound
Density Functional Theory (DFT)Conformations, relative energies, energy landscapes, electronic properties.Predicts stable chair conformations and the orientation of the aminomethyl group. aps.orgresearchgate.net
Molecular Dynamics (MD) SimulationsConformational sampling, dynamic behavior, solvent effects.Reveals the flexibility of the piperidine ring and accessible conformations in solution. biorxiv.orgnih.gov
Quantum Chemical CalculationsElectron density, HOMO/LUMO energies, electrostatic potential, reactive sites.Identifies nucleophilic centers and predicts reactivity towards electrophiles. researchgate.netresearchgate.net
Spectroscopic Technique Information Obtained Application for Stereochemical Assignment
Advanced NMR SpectroscopyConnectivity, relative stereochemistry, conformation through coupling constants and NOEs.Determines the orientation of substituents on the piperidine ring. mdpi.comunimi.it
Circular Dichroism (CD)Chiroptical properties, absolute configuration, solution conformation.Comparison of experimental and theoretical spectra confirms the (R) configuration. mdpi.com
X-ray CrystallographyPrecise 3D structure, absolute configuration, bond parameters in the solid state.Provides an unambiguous structural benchmark for computational models. escholarship.orgdoi.org

Chemical Reactivity and Derivatization of 2r Piperidin 2 Yl Methanamine

Reactivity of the Primary Amine Moiety

The exocyclic primary amine is typically the more nucleophilic and sterically accessible of the two nitrogen atoms, making it the primary site for many chemical transformations.

The primary amine of [(2R)-piperidin-2-yl]methanamine readily undergoes reactions with various electrophiles.

Acylation: This reaction involves the treatment of the amine with acylating agents like acid chlorides, anhydrides, or activated esters to form amides. A common strategy in synthetic chemistry is the introduction of a tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This Boc-protected amine can then be activated, for instance with trifluoromethanesulfonic anhydride, to form a highly electrophilic isocyanate intermediate, which can subsequently react with nucleophiles like anilines to produce ureas in a one-pot procedure. researchgate.net

Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination. These reactions introduce alkyl substituents onto the nitrogen atom. google.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. google.com This functionalization is crucial in medicinal chemistry for synthesizing compounds with potential biological activity. uni.lu

Reaction TypeTypical ReagentsResulting Functional Group
Acylation Acid chlorides, Anhydrides (e.g., Boc-anhydride)Amide, Carbamate
Alkylation Alkyl halides, Aldehydes/Ketones (reductive amination)Secondary or Tertiary Amine
Sulfonylation Sulfonyl chlorides (e.g., Ts-Cl, Ms-Cl)Sulfonamide

This table summarizes common reactions involving the primary amine moiety.

The primary amine serves as a key functional group for condensation and coupling reactions.

Imines: The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of an imine (a Schiff base). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. ijnc.iracs.org Imines are important intermediates in their own right and can be further reduced to secondary amines. researchgate.net

Enamines: While primary amines form imines with aldehydes and ketones, the secondary amine within the piperidine (B6355638) ring can react to form enamines. However, under certain conditions, an imine formed from the primary amine might exist in equilibrium with its enamine tautomer if there is an abstractable proton on the α-carbon.

Amides: Amide bond formation is a cornerstone of organic synthesis. Beyond the use of acyl chlorides, amides can be formed by coupling the amine with carboxylic acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). researchgate.net This reaction is fundamental in peptide synthesis and the creation of various functional materials.

Transformations Involving the Piperidine Ring System

The piperidine ring offers additional sites for functionalization, with its reactivity influenced by the nitrogen atom and existing substituents.

Direct functionalization of the piperidine ring C-H bonds is a powerful strategy for introducing molecular complexity. The nitrogen atom electronically influences the ring, making the C-H bond at the C2 position susceptible to activation. nih.gov Catalyst- and protecting-group-controlled C-H functionalization allows for site-selective introduction of substituents at the C2, C3, or C4 positions. nih.gov For example, rhodium-catalyzed reactions of N-Boc-piperidine with donor/acceptor carbenes can lead to C2-functionalized products. nih.gov The strategic choice of catalyst and N-protecting group can direct the functionalization to other positions, such as C4. nih.gov

Catalyst / Protecting Group CombinationPreferred Site of Functionalization
Rh₂(R-TCPTAD)₄ / N-BocC2 Position
Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetylC4 Position
Cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-openingC3 Position

This table illustrates catalyst-controlled regioselective C-H functionalization of the piperidine ring, based on findings for related piperidine systems. nih.gov

The piperidine ring can undergo both oxidation and reduction, altering its structure and properties.

Oxidative Manipulations: The secondary amine of the piperidine ring can be oxidized under specific conditions. For example, oxidation can lead to the formation of cyclic imines or lactams. The use of reagents like iodosylbenzene can facilitate oxidative functionalization. acs.org Manganese dioxide has also been noted for its ability to mediate oxidation reactions of amines. kcl.ac.uk

Reductive Manipulations: The piperidine ring itself is a fully reduced heterocycle. However, in synthetic pathways, it is often formed through the reduction of a pyridine (B92270) precursor. mdpi.com Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium is a common method for reducing the aromatic pyridine ring to a piperidine. mdpi.comacs.org This reductive process is a key strategy for accessing the piperidine scaffold. researchgate.net

Synthesis of Advanced Chiral Probes and Scaffolds

The inherent, stable chirality of this compound makes it an exceptionally valuable starting material for the synthesis of advanced chiral molecules. Its bifunctional nature allows it to act as a scaffold, where the stereocenter at C2 directs the spatial orientation of appended chemical groups.

This compound serves as a building block for:

Chiral Ligands: The two amine groups can be used to coordinate with metal centers, making it a precursor for chiral ligands used in asymmetric catalysis. uwa.edu.au

Asymmetric Synthesis: It can be used as a chiral auxiliary or as a key intermediate in the total synthesis of complex natural products and pharmaceuticals where the piperidine motif is present. acs.org

Biological Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound can be converted into chiral probes to study biological systems, such as receptors or enzymes, with high specificity. The synthesis of chiral (piperazin-2-yl)methanol derivatives with high affinity for sigma receptors illustrates this principle for a related heterocyclic system. researchgate.net

The asymmetric synthesis of various 2-(1-aminoalkyl)piperidines has been accomplished using chiral precursors, demonstrating the utility of the piperidine scaffold in building complex, enantiomerically pure diamine structures. acs.org

Theoretical and Mechanistic Investigations of Reactions Involving 2r Piperidin 2 Yl Methanamine

Elucidation of Catalytic Cycles and Intermediates

The catalytic activity of [(2R)-piperidin-2-yl]methanamine and its derivatives in asymmetric synthesis is predicated on their ability to form key reactive intermediates with substrates, guiding them through a stereochemically defined reaction pathway. While the specific intermediates can vary depending on the reaction type, a general catalytic cycle for aminocatalysis can be proposed.

In many reactions, such as Michael additions or aldol (B89426) reactions, the catalytic cycle is initiated by the reaction of the primary or secondary amine of the catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or a transient iminium ion. For catalysts derived from this compound, which possess both a primary and a secondary amine, the primary amine is typically the more reactive nucleophile and is responsible for enamine or iminium ion formation.

A generalized catalytic cycle for an enamine-mediated reaction is as follows:

Enamine Formation: The catalyst, this compound, reacts with a carbonyl substrate to form a chiral enamine intermediate. This step involves the reversible formation of a carbinolamine, followed by dehydration.

Nucleophilic Attack: The enamine, being electron-rich, acts as a nucleophile and attacks an electrophilic substrate. The stereochemistry of this step is directed by the chiral scaffold of the catalyst.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, which can then enter a new catalytic cycle.

In reactions proceeding through an iminium ion pathway, the catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. The subsequent steps involve the attack of a nucleophile, followed by hydrolysis to release the product and the catalyst.

Recent studies on related systems, such as those involving proline and its derivatives, have utilized techniques like NMR spectroscopy and mass spectrometry to detect and characterize key intermediates like enamines and iminium ions, providing experimental support for these proposed catalytic cycles. acs.org

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms at the molecular level. For reactions catalyzed by this compound derivatives, computational modeling allows for the characterization of transition state structures and the mapping of entire reaction pathways.

DFT calculations can provide valuable information on:

Transition State Geometries: The three-dimensional arrangement of atoms in the transition state is crucial for understanding how stereoselectivity is achieved. Computational models can reveal the key interactions between the catalyst and the substrates in the transition state assembly.

Reaction Mechanisms: DFT studies can be used to compare different possible reaction mechanisms (e.g., concerted vs. stepwise, enamine vs. iminium catalysis) and determine the most energetically favorable pathway. researchgate.net

For example, in a Michael addition reaction catalyzed by a derivative of this compound, DFT calculations could be employed to model the transition state of the C-C bond-forming step. The calculations would likely show the formation of a well-defined hydrogen-bonding network between the catalyst and the substrates, which serves to orient the reactants and stabilize the transition state.

ParameterDescriptionRelevance to this compound Catalysis
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.Lower activation energies for the desired stereoisomeric pathway explain the observed enantioselectivity.
Transition State (TS) Geometry The specific arrangement of atoms at the highest point of the reaction energy profile.Provides a snapshot of the key interactions (e.g., hydrogen bonds, steric repulsion) that control stereoselectivity.
Reaction Coordinate The path of minimum energy connecting reactants and products.Mapping the reaction coordinate helps to visualize the entire reaction process and identify key intermediates.

Origins of Stereoselectivity and Enantiocontrol

The ability of this compound-based catalysts to induce high levels of stereoselectivity is a direct consequence of their well-defined chiral structure. The stereochemical outcome of the reaction is determined in the stereoselectivity-determining step, which is typically the C-C bond-forming step.

Several models have been proposed to explain the origin of stereoselectivity in aminocatalysis. A common theme in these models is the concept of steric shielding . The bulky piperidine (B6355638) ring and its substituent at the C2 position create a chiral pocket around the reactive center (the enamine or iminium ion). This steric hindrance effectively blocks one of the faces of the reactive intermediate, forcing the electrophile to approach from the less hindered face, leading to the preferential formation of one enantiomer.

For catalysts derived from diphenylprolinol silyl (B83357) ethers, which share structural similarities with derivatives of this compound, the stereochemical outcome can be influenced by the nature of the substituents on the catalyst. dokumen.pub Bulky groups on the catalyst can enhance facial shielding of the key intermediates, leading to higher enantioselectivity. dokumen.pub

The stereocontrol exerted by these catalysts can often be rationalized using quadrant models, which predict the favored orientation of the substrate within the chiral environment of the catalyst. uni-regensburg.de These models consider both steric and electronic interactions to predict the stereochemical outcome of the reaction.

Analysis of Non-Covalent Interactions in Catalysis and Substrate Binding

While steric repulsion plays a significant role in stereocontrol, it is now widely recognized that attractive non-covalent interactions are equally important in catalysis and substrate binding. nih.gov In the context of this compound-based catalysis, these interactions include:

Hydrogen Bonding: The N-H protons of the piperidine ring and the primary amine can act as hydrogen bond donors, interacting with Lewis basic sites on the substrates (e.g., the oxygen atom of a carbonyl group or a nitro group). These hydrogen bonds help to pre-organize the reactants in the transition state, reducing the entropic penalty of the reaction and lowering the activation energy. mdpi.com

CH-π Interactions: Interactions between C-H bonds and aromatic rings of the substrate or catalyst can also contribute to the stability of the transition state assembly.

van der Waals Forces: These weak, short-range interactions are collectively important in creating a well-defined binding pocket for the substrates.

The synergistic effect of multiple non-covalent interactions is often crucial for achieving high levels of enantioselectivity. nih.gov Computational studies have been instrumental in quantifying the strength and geometric importance of these interactions in the transition state. For instance, in the Michael addition of malonates to nitroolefins catalyzed by thiourea-based catalysts, it has been shown that a network of hydrogen bonds between the catalyst and the substrates is responsible for both the activation of the reactants and the high degree of stereocontrol. mdpi.com A similar network of non-covalent interactions is likely to be at play in reactions catalyzed by this compound and its derivatives. The presence of both hydrogen bond donors (N-H) and acceptors (the lone pairs on the nitrogen atoms) within the catalyst structure allows for a variety of binding modes with different substrates.

Non-Covalent InteractionDescriptionRole in this compound Catalysis
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Key for substrate binding, orientation, and transition state stabilization. The N-H groups of the catalyst are crucial hydrogen bond donors.
Steric Repulsion The repulsion between electron clouds when two atoms or groups are brought too close together.A primary factor in stereodifferentiation, where the bulky piperidine ring blocks one face of the reactive intermediate.
CH-π Interactions A weak molecular force between a soft acid (a C-H bond) and a soft base (a π-system).Can contribute to the overall stability and conformational rigidity of the catalyst-substrate complex.
van der Waals Forces Weak, non-specific attractions between molecules.Contribute to the overall binding affinity and the formation of a well-defined chiral pocket.

Future Perspectives and Emerging Research Avenues

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and [(2R)-piperidin-2-yl]methanamine is well-positioned to contribute to this paradigm shift. Key areas of development include its application in flow chemistry and biocatalysis.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.net The development of new protocols for classical reactions under continuous flow is an active area of research. researchgate.net For instance, the use of packed-bed flow reactors with heterogeneous bases for reactions like alkylations demonstrates the potential for cleaner and more efficient syntheses. researchgate.net Derivatives and analogues of this compound can be incorporated into these systems, for example, in the synthesis of chiral crown ethers or as ligands for flow-based catalysis. The development of immobilized versions of catalysts derived from this diamine would be particularly synergistic with flow chemistry, allowing for simplified product purification and catalyst recycling.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them ideal catalysts for sustainable synthesis. mdpi.comunipd.itresearchgate.net The integration of this compound derivatives into biocatalytic cascades is a promising research direction. For example, transaminases and imine reductases are powerful tools for the synthesis of chiral amines. mdpi.comresearchgate.net this compound-based structures could serve as substrates or be incorporated into novel enzyme-catalyzed reactions. Furthermore, the development of artificial metalloenzymes, where a synthetic catalyst is embedded within a protein scaffold, could leverage the unique coordination properties of this diamine to create highly selective and efficient catalysts for new-to-nature reactions. chemrxiv.org

Development of Immobilized and Heterogeneous Catalytic Systems

The recovery and reuse of catalysts are central tenets of green chemistry. Immobilizing homogeneous catalysts onto solid supports offers a practical solution to this challenge, combining the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. nih.govresearchgate.net

Research in this area is focused on developing robust and recyclable catalytic systems based on this compound. This can be achieved by anchoring the diamine or its derivatives to various supports, such as polymers (e.g., polystyrene), silica, or magnetic nanoparticles. nih.gov The choice of support and the linking strategy are crucial for maintaining catalytic activity and preventing leaching of the metal or the ligand.

A key challenge in heterogeneous catalysis is the potential for catalyst deactivation over repeated cycles. nih.gov Strategies to overcome this include the careful design of the linker to provide flexibility and prevent steric hindrance around the active site. End-capping, the process of blocking unreacted functional groups on the support, has been shown to be critical for maintaining catalyst performance and reusability. nih.gov The development of such immobilized catalysts derived from this compound for reactions like asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions is a significant area for future research.

Exploration of Novel Reaction Pathways and Scope Expansion

While this compound and its derivatives have been successfully employed as ligands in a range of asymmetric transformations, there is considerable scope for exploring new reaction pathways and expanding their applications.

C-H Activation: Direct C-H functionalization is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized substrates. researchgate.net The development of catalysts based on this compound that can mediate the enantioselective C-H activation of various substrates would be a significant advancement. For instance, directing groups can be used to achieve site-selective functionalization of C(sp3)-H bonds in cyclic amines. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a complex product, are highly atom-economical and efficient. researchgate.net The design of chiral catalysts derived from this compound for asymmetric MCRs is a promising avenue. These catalysts could enable the rapid and stereocontrolled synthesis of complex, biologically active molecules from simple starting materials.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Combining photoredox catalysis with asymmetric catalysis using chiral ligands like derivatives of this compound could open up new avenues for enantioselective transformations that are not accessible through traditional thermal methods.

Advanced Computational Design of New Catalysts and Reagents

Computational chemistry has become an indispensable tool in modern catalyst design, enabling the prediction of catalyst performance and the rational design of new and improved catalytic systems. chemrxiv.orggoettingen-research-online.de

Mechanism-Based Design: By understanding the detailed reaction mechanism, computational models can be used to design catalysts with enhanced activity and selectivity. chemrxiv.org For this compound-based catalysts, this could involve modeling the transition states of key catalytic steps to identify the structural features of the ligand that govern stereoselectivity. This knowledge can then be used to design second-generation catalysts with improved performance.

High-Throughput Screening: Computational methods can be used to rapidly screen virtual libraries of ligands based on the this compound scaffold. This allows for the identification of promising catalyst candidates before embarking on time-consuming and resource-intensive experimental synthesis and testing.

De Novo Design: Advanced computational algorithms can be used for the de novo design of entirely new catalysts with desired properties. By specifying the desired reaction and the target stereochemical outcome, these algorithms can generate novel ligand structures based on the this compound framework that are predicted to be highly effective. The combination of computational design with experimental validation will be a powerful strategy for accelerating the discovery of next-generation catalysts derived from this versatile chiral diamine. acs.org

Q & A

Q. What are the optimal synthetic routes for [(2R)-piperidin-2-yl]methanamine, and how can stereochemical purity be ensured?

Synthesis typically involves chiral resolution or enantioselective methods. For example, coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) and DIPEA (N,N-diisopropylethylamine) in dichloromethane can achieve high yields (70–95%) while preserving stereochemistry . Chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to isolate the (2R)-enantiomer and minimize racemization .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms stereochemistry via coupling constants and diastereotopic proton splitting .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., using Chiralpak® columns) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 114.1318 for C6H14N2) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity compared to the (2S)-enantiomer?

The (2R)-configuration enhances binding to specific biological targets. For instance, in sarizotan hydrochloride (a Parkinson’s drug), the (2R)-enantiomer shows higher affinity for serotonin receptors (5-HT1A) due to spatial compatibility with the receptor’s hydrophobic pocket . Comparative studies using surface plasmon resonance (SPR) or radioligand binding assays are essential to quantify stereospecific interactions .

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Contradictions often arise from impurities (e.g., (RS)-stereochemical byproducts) or assay variability. Strategies include:

  • Impurity profiling : LC-MS to identify and quantify stereochemical contaminants (e.g., (2S)-isomers) .
  • Standardized assays : Use orthogonal methods (e.g., functional cAMP assays vs. binding studies) to confirm activity .
  • Meta-analysis : Compare datasets across studies with matched experimental conditions (e.g., pH, temperature) .

Q. What strategies are effective in minimizing stereochemical impurities during large-scale synthesis?

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselective hydrogenation .
  • Dynamic kinetic resolution : Combine racemization inhibitors with chiral auxiliaries to favor (2R)-formation .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction trajectory aligns with desired stereochemistry .

Q. What are the key challenges in designing in vitro experiments to study the mechanism of action of this compound?

  • Target selectivity : Off-target effects (e.g., dopamine receptor binding) require counter-screening against related receptors .
  • Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) while ensuring <0.1% DMSO to avoid cytotoxicity .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which impacts bioavailability .

Q. How can researchers evaluate the potential of this compound as a chiral building block in drug development?

  • Retrosynthetic analysis : Map feasible routes to integrate the compound into complex scaffolds (e.g., piperidine-based kinase inhibitors) .
  • Computational modeling : Predict steric and electronic compatibility with target binding pockets using molecular docking (e.g., AutoDock Vina) .
  • Stability studies : Assess shelf-life under varying conditions (humidity, temperature) to determine storage requirements .

Q. What computational methods are most reliable for predicting the interactions of this compound with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanoseconds to identify stable binding poses .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications .
  • Pharmacophore modeling : Define essential interaction features (e.g., hydrogen bonds with Asp116 in 5-HT1A receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.